2-Bromo-1-fluoro-4-pentylbenzene
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Overview
Description
2-Bromo-1-fluoro-4-pentylbenzene is an organic compound that belongs to the family of substituted benzenes. This compound is gaining interest in the fields of research and industry due to its unique physical and chemical properties. It is characterized by the presence of bromine and fluorine atoms attached to a benzene ring, along with a pentyl group.
Mechanism of Action
- Aromaticity is maintained during these reactions, allowing the compound to retain its stability and reactivity .
- In the second step (fast), a proton is removed from this intermediate, resulting in the substitution of the bromine atom with the electrophile. The aromaticity of the benzene ring is reformed .
Target of Action
Mode of Action
Preparation Methods
The synthesis of 2-Bromo-1-fluoro-4-pentylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-fluoro-4-pentylbenzene using bromine or a bromine source in the presence of a catalyst . The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Bromo-1-fluoro-4-pentylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions with electrophiles.
Common reagents used in these reactions include halogens, strong acids, and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-1-fluoro-4-pentylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of halogenated benzenes with biological systems.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
2-Bromo-1-fluoro-4-pentylbenzene can be compared with other similar compounds such as:
1-Bromo-4-fluorobenzene: Lacks the pentyl group, making it less hydrophobic.
4-Pentylbromobenzene: Does not contain the fluorine atom, which affects its reactivity and physical properties.
The uniqueness of this compound lies in its combination of bromine, fluorine, and a pentyl group, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
2-bromo-1-fluoro-4-pentylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrF/c1-2-3-4-5-9-6-7-11(13)10(12)8-9/h6-8H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDCMAKVPKQKNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=C(C=C1)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrF |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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